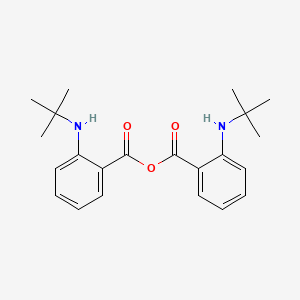![molecular formula C10H9N5O5 B14546166 4-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]-3-nitropyridine CAS No. 61800-09-7](/img/structure/B14546166.png)
4-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]-3-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]-3-nitropyridine is a complex organic compound that features both imidazole and pyridine rings. The presence of nitro groups on both rings makes it a highly reactive molecule, often used in various chemical and biological applications. The imidazole ring is known for its broad range of chemical and biological properties, making this compound particularly interesting for research and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]-3-nitropyridine typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through various methods such as the Debus-Radziszewski synthesis, Wallach synthesis, or from the dehydrogenation of imidazolines.
Coupling with Pyridine: The final step involves coupling the imidazole derivative with a pyridine ring, often using a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure safety and efficiency. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity .
Types of Reactions:
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas, sodium borohydride.
Substitution Reagents: Halides, alkoxides.
Major Products:
Amines: Formed through the reduction of nitro groups.
Substituted Derivatives: Various functional groups can be introduced through substitution reactions.
Scientific Research Applications
4-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]-3-nitropyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]-3-nitropyridine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Properties
CAS No. |
61800-09-7 |
|---|---|
Molecular Formula |
C10H9N5O5 |
Molecular Weight |
279.21 g/mol |
IUPAC Name |
4-[(1-methyl-5-nitroimidazol-2-yl)methoxy]-3-nitropyridine |
InChI |
InChI=1S/C10H9N5O5/c1-13-9(12-5-10(13)15(18)19)6-20-8-2-3-11-4-7(8)14(16)17/h2-5H,6H2,1H3 |
InChI Key |
AOHNHXWXWMPNPH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1COC2=C(C=NC=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{[2-(Ethoxymethoxy)-3-methoxypropyl]sulfanyl}butane](/img/structure/B14546090.png)

![N-[(6-Hydroxy-3-oxo-3,6-dihydro-2H-pyran-2-yl)methyl]acetamide](/img/structure/B14546098.png)


silane](/img/structure/B14546118.png)


![Ethyl 6-[(naphthalene-1-sulfonyl)amino]hexanoate](/img/structure/B14546125.png)


![Ethanol, 2-[(3,3-diethoxypropyl)methylamino]-](/img/structure/B14546148.png)
